molecular formula C17H17N3O5S B4290852 2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide

2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide

Cat. No.: B4290852
M. Wt: 375.4 g/mol
InChI Key: JYWIAJBHIWENSE-UHFFFAOYSA-N
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Description

2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide is an organic compound characterized by the presence of a tert-butylphenyl group, a thioether linkage, and a dinitrobenzamide moiety

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-4,6-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-17(2,3)10-4-6-12(7-5-10)26-14-9-11(19(22)23)8-13(20(24)25)15(14)16(18)21/h4-9H,1-3H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWIAJBHIWENSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-tert-butylphenylthiol, undergoes nitration to introduce nitro groups at the 4 and 6 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation: The dinitro compound is then reacted with an appropriate amine to form the benzamide derivative. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogens, sulfonic acids

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the thioether linkage can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: These compounds share a similar thioether linkage and tert-butylphenyl group but differ in the presence of dihydroxy groups.

    4,4′-Thiobis(2-tert-butyl-5-methylphenol): This compound has a similar thioether linkage but with different substituents on the benzene ring.

Uniqueness

2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide is unique due to the presence of both nitro groups and a thioether linkage, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in various research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide
Reactant of Route 2
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2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide

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